molecular formula C12H13FO4 B7998432 Ethyl 3-ethoxy-5-fluorobenzoylformate

Ethyl 3-ethoxy-5-fluorobenzoylformate

Cat. No.: B7998432
M. Wt: 240.23 g/mol
InChI Key: GWXLLCWAWQROHM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 3-ethoxy-5-fluorobenzoylformate can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ester group would yield the corresponding alcohol, while substitution of the fluorine atom could result in a variety of substituted benzoylformates .

Scientific Research Applications

Ethyl 3-ethoxy-5-fluorobenzoylformate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound is explored for its potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-ethoxy-5-fluorobenzoylformate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and ester group play crucial roles in its biological activity. For example, the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites .

The exact molecular targets and pathways involved depend on the specific application and context of use. In antimicrobial research, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, while in anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Ethyl 3-ethoxy-5-fluorobenzoylformate can be compared with other similar compounds, such as:

    Ethyl 3-ethoxy-4-fluorobenzoylformate: This compound has a similar structure but with the fluorine atom at the 4-position instead of the 5-position.

    Ethyl 3-ethoxy-5-chlorobenzoylformate: This compound has a chlorine atom instead of a fluorine atom.

    Ethyl 3-ethoxy-5-bromobenzoylformate: Similar to the chlorinated analog, this compound has a bromine atom.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct properties compared to its analogs .

Properties

IUPAC Name

ethyl 2-(3-ethoxy-5-fluorophenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-3-16-10-6-8(5-9(13)7-10)11(14)12(15)17-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXLLCWAWQROHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)C(=O)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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